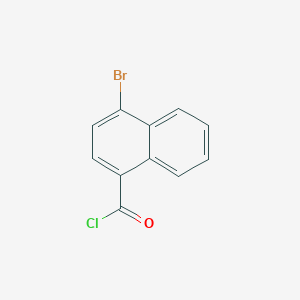

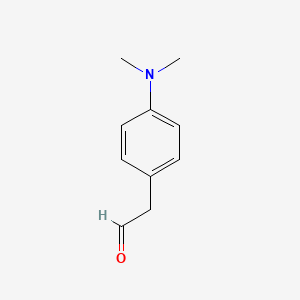

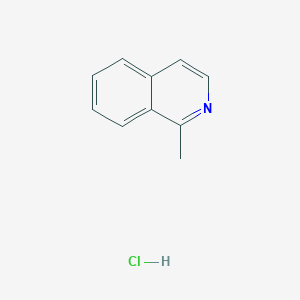

![molecular formula C10H10N2O4 B1626737 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 85160-83-4](/img/structure/B1626737.png)

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Übersicht

Beschreibung

“2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound with the molecular formula C10H10N2O4 and a molecular weight of 222.2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one” is defined by its molecular formula, C10H10N2O4 . For a more detailed analysis of its molecular structure, including bond lengths and angles, a full crystallographic study would be required.Physical And Chemical Properties Analysis

“2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a solid substance . Its molecular weight is 222.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

-

Unexpected TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids: synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones and cephalandole A

- Summary : This research presents a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .

- Methods : The method involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids, catalyzed by TFA . The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .

- Results : The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A . The present synthetic route to 3-aryl-2H-benzo[b][1,4]oxazin-2-ones could be readily scaled up to gram quantity without difficulty .

-

Synthesis and biological evaluation of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines as potent antidiabetic, anticancer and antioxidant agents

- Summary : This study involves the synthesis and biological evaluation of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines .

- Methods : The compounds were synthesized and well characterized using IR, 1H, 13C NMR and mass spectral data . The structure of one of the compounds was solved unambiguously by single-crystal X-ray diffraction .

- Results : The in vitro α-glucosidase inhibition, anticancer (A549 and MCF-7 cell lines) and antioxidant studies of the title compounds were screened . Some compounds exhibited significant α-glucosidase inhibition activity, potent anticancer activity against A549 (human lung carcinoma) and MCF-7 (human breast cancer) cell lines, and potent antioxidant activity .

- Synthesis of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines and their biological evaluation

- Summary : This study involves the synthesis and biological evaluation of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines .

- Methods : The compounds were synthesized and well characterized using IR, 1H, 13C NMR and mass spectral data . The structure of one of the compounds was solved unambiguously by single-crystal X-ray diffraction .

- Results : The in vitro α-glucosidase inhibition, anticancer (A549 and MCF-7 cell lines) and antioxidant studies of the title compounds were screened . Some compounds exhibited significant α-glucosidase inhibition activity, potent anticancer activity against A549 (human lung carcinoma) and MCF-7 (human breast cancer) cell lines, and potent antioxidant activity .

- 新型苯并咪唑衍生物:设计、合成、对接和生物学评价

- Summary : This research aims to synthesize new acrylonitrile derivatives using 2-amino benzimidazole as a raw material, and to prepare new heterocyclic compounds using these derivatives, and to evaluate their biological activity screening function .

- Methods : The key precursor N-(1H-benzimidazol-2-yl) carbonyl hydrazine dicyanide (2) was prepared by diazotization of 2-amino benzimidazole (1) and coupling with acrylonitrile in pyridine .

- Results : The results of the biological activity screening function are not provided in the snippet .

Eigenschaften

IUPAC Name |

2,2-dimethyl-7-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWYDVZSGRHPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510056 | |

| Record name | 2,2-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | |

CAS RN |

85160-83-4 | |

| Record name | 2,2-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

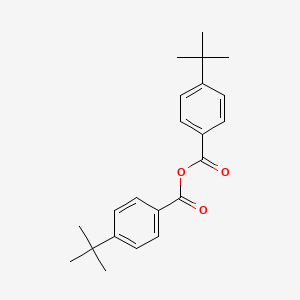

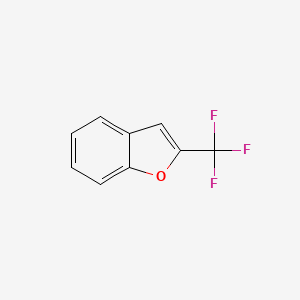

![5-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B1626666.png)

![2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide](/img/structure/B1626671.png)